molecular formula C18H21BrN2O B4785188 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea

1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea

Cat. No.: B4785188
M. Wt: 361.3 g/mol
InChI Key: WXVOPPIAVAVIGY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a propan-2-ylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea typically involves the reaction of 2-bromophenyl isocyanate with 1-[4-(propan-2-yl)phenyl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the urea moiety can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides, hydroxides, or amines.

Scientific Research Applications

1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(4-propan-2-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-12(2)14-8-10-15(11-9-14)13(3)20-18(22)21-17-7-5-4-6-16(17)19/h4-13H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVOPPIAVAVIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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